2'-Deoxy-xanthosine-5'-monophosphate
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Overview
Description
2’-Deoxy-xanthosine-5’-monophosphate is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of xanthosine monophosphate, where the ribose sugar is replaced by deoxyribose. This compound is significant in the study of nucleotide metabolism and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-xanthosine-5’-monophosphate typically involves the deamination of deoxyadenosine monophosphate (dAMP). This process can be catalyzed by enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes dAMP to produce 2’-Deoxy-xanthosine-5’-monophosphate .
Industrial Production Methods: Industrial production of deoxynucleoside monophosphates, including 2’-Deoxy-xanthosine-5’-monophosphate, often involves biotechnological approaches. For example, recombinant enzymes from microorganisms like Escherichia coli can be used in a one-pot reaction system to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-xanthosine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Deamination: This reaction converts adenine derivatives into xanthine derivatives.
Hydrolysis: Enzymatic hydrolysis can convert it into its respective nucleoside and phosphate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Deaminating Agents: Nitrous acid or specific deaminase enzymes.
Hydrolytic Enzymes: Nucleotidases and phosphatases.
Major Products:
Oxidation: Xanthine derivatives.
Deamination: Xanthosine.
Hydrolysis: Deoxyribose and phosphate.
Scientific Research Applications
2’-Deoxy-xanthosine-5’-monophosphate has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand nucleotide metabolism.
Biology: Helps in studying DNA repair mechanisms and the role of noncanonical nucleotides in genetic integrity.
Medicine: Investigated for its potential role in antiviral therapies and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2’-Deoxy-xanthosine-5’-monophosphate involves its incorporation into DNA and RNA, where it can cause mutations due to its structural similarity to other nucleotides. It is recognized and hydrolyzed by house-cleaning enzymes like inosine triphosphate pyrophosphatases, which prevent its accumulation and potential mutagenic effects .
Molecular Targets and Pathways:
DNA and RNA Polymerases: Incorporate the compound into nucleic acids.
House-Cleaning Enzymes: Hydrolyze the compound to prevent genetic mutations.
Metabolic Pathways: Involved in purine metabolism and nucleotide salvage pathways.
Comparison with Similar Compounds
Deoxyinosine Monophosphate (dIMP): Another deaminated nucleotide analog.
Xanthosine Monophosphate (XMP): The ribose counterpart of 2’-Deoxy-xanthosine-5’-monophosphate.
Deoxyuridine Monophosphate (dUMP): A deaminated pyrimidine nucleotide.
Uniqueness: 2’-Deoxy-xanthosine-5’-monophosphate is unique due to its specific role in deoxyribonucleotide metabolism and its potential to cause mutations if not properly regulated. Its structural similarity to other nucleotides makes it a valuable tool in studying nucleotide metabolism and genetic integrity .
Properties
CAS No. |
5187-90-6 |
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Molecular Formula |
C10H13N4O8P |
Molecular Weight |
348.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-4-1-6(22-5(4)2-21-23(18,19)20)14-3-11-7-8(14)12-10(17)13-9(7)16/h3-6,15H,1-2H2,(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
InChI Key |
RTWWRSBEQVIVBY-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |
Origin of Product |
United States |
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